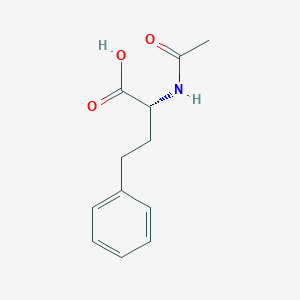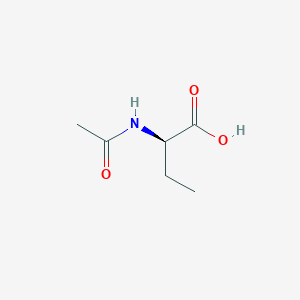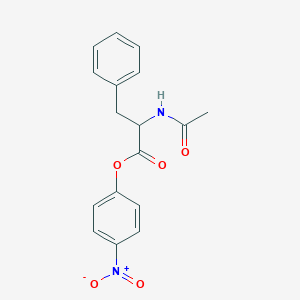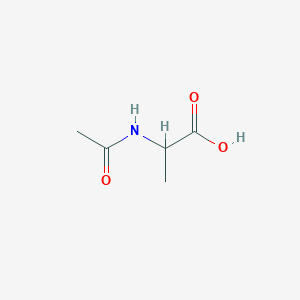
2-CARBETHOXY-5-ETHYLINDOLE
Übersicht
Beschreibung
Ethyl 5-ethoxy-1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate are similar compounds. They are typically stored in a dark place, sealed in dry, and under -20C . They are solid in physical form .
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-ethyl-1H-indole-2-carboxylate” were not found, indole derivatives have been synthesized for various biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of similar compounds such as Ethyl 1H-indole-2-carboxylate has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 5-ethoxy-1H-indole-2-carboxylate has a molecular weight of 233.27 . It is solid in physical form .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Carbethoxy-5-ethylindol
Synthese biologisch aktiver Verbindungen: Indol-Derivate werden häufig bei der Synthese von Verbindungen mit signifikanter biologischer Aktivität eingesetzt. Obwohl spezifische Forschungsarbeiten zu 2-Carbethoxy-5-ethylindol begrenzt sind, wurden verwandte Indol-Verbindungen zur Herstellung von Antiallergika und anderen biologisch aktiven Molekülen verwendet, die möglicherweise zur Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen eingesetzt werden könnten .
Pharmazeutische Forschung: Indole sind eine Kernstruktur in vielen synthetischen Medikamenten. Es ist bekannt, dass der Indol-Kern mit hoher Affinität an mehrere Rezeptoren bindet, was für die Medikamentenentwicklung entscheidend ist. Daher kann 2-Carbethoxy-5-ethylindol als Vorläufer oder Zwischenprodukt bei der Synthese von Pharmazeutika dienen, die auf die Behandlung einer Reihe von Erkrankungen abzielen .
Materialwissenschaft: Angesichts der Erfahrung von Wissenschaftlern in Bereichen wie der Materialwissenschaft mit ähnlichen Verbindungen könnte 2-Carbethoxy-5-ethylindol auf seine potenziellen Anwendungen bei der Herstellung neuer Materialien oder der Verbesserung der Eigenschaften bestehender Materialien untersucht werden .
Chemische Synthese: Das Potenzial der Verbindung für verschiedene chemische Reaktionen, wie z. B. die Friedel-Crafts-Acylierung, deutet auf ihre Nützlichkeit bei komplexen organischen Synthesen und der Herstellung von Spezialchemikalien hin .
Proteomforschung: Als ein Produkt, das für die Proteomforschung verfügbar ist, könnte 2-Carbethoxy-5-ethylindol an Studien zur Proteinstruktur und -funktion beteiligt sein, möglicherweise als Reagenz oder Strukturanalog für komplexere Moleküle .
Analytische Chemie: In der analytischen Chemie werden Indol-Derivate oft als Standards oder Reagenzien verwendet. 2-Carbethoxy-5-ethylindol könnte in diesem Bereich bei der Methodenentwicklung oder Kalibrierungsprozessen eingesetzt werden .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRSSJFSVBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190537 | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37033-94-6 | |
| Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37033-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















